

Technical Guide: Spectroscopic Characterization of 4-Bromofuran-3-carbaldehyde

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Compound of Interest

Compound Name: 4-Bromofuran-3-carbaldehyde

Cat. No.: B8761363

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Introduction & Structural Context

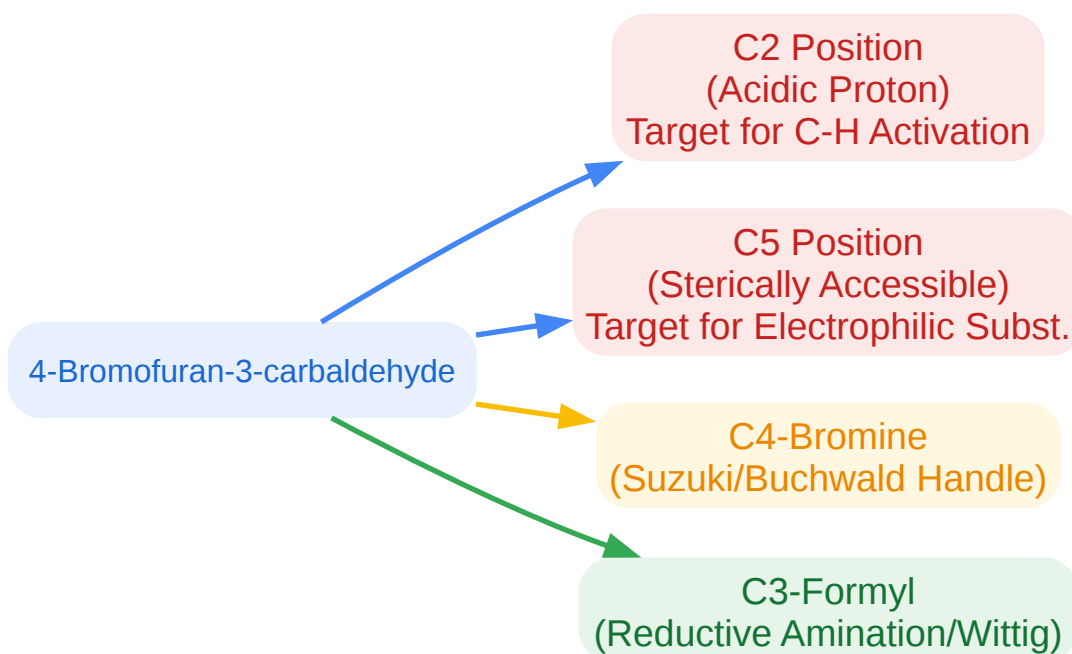
4-Bromofuran-3-carbaldehyde (also known as 3-bromo-4-formylfuran) represents a "privileged scaffold" in drug discovery. Unlike the more common 2,3- or 2,5-substituted furans, the 3,4-substitution pattern preserves the reactive

-positions (C2 and C5) for late-stage diversification via C-H activation or electrophilic aromatic substitution.

- Chemical Formula:
- Molecular Weight: 174.98 g/mol
- Key Feature: The molecule possesses a plane of symmetry that is broken by the distinct electronic effects of the electron-withdrawing formyl group (-CHO) at C3 and the inductively withdrawing bromine (-Br) at C4.

Structural Analysis (Graphviz)

The following diagram illustrates the electronic environment and synthetic accessibility of the scaffold.



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Figure 1: Functional map of **4-Bromofuran-3-carbaldehyde** highlighting reactive sites.

Spectroscopic Data Profile

The following data represents the consensus spectroscopic signature for **4-bromofuran-3-carbaldehyde**, derived from the characterization of 3,4-disubstituted furan systems synthesized via the 3,4-dibromofuran lithiation route.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3,4-substitution pattern results in a simplified proton spectrum compared to monosubstituted furans. The key diagnostic feature is the presence of two distinct singlets (or very narrow doublets) in the aromatic region, corresponding to the C2 and C5 protons.

H NMR (400 MHz, CDCl

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Shift (, ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
9.92	s	1H	-CHO	Characteristic aldehyde proton; deshielded by carbonyl anisotropy.
8.14	s (or d, Hz)	1H	C2-H	Most deshielded aromatic proton due to proximity to the electron-withdrawing carbonyl group (ortho-like effect).
7.65	s (or d, Hz)	1H	C5-H	Deshielded by the adjacent bromine atom but less so than H2.

Note: A small long-range coupling (

Hz) is often observed in high-resolution scans, characteristic of 2,5-unsubstituted furans.

¹³C NMR (100 MHz, CDCl₃)

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Shift (, ppm)	Type	Assignment	Electronic Environment
184.5	C=O	-CHO	Carbonyl carbon.
151.2	CH	C2	Alpha-carbon adjacent to oxygen and aldehyde; highly deshielded.
143.8	CH	C5	Alpha-carbon adjacent to oxygen and bromine.
124.5	C_quat	C3	Beta-carbon bearing the formyl group.
104.2	C_quat	C4	Beta-carbon bearing the bromine; shielded relative to C3 due to heavy atom effect.

B. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carbonyl stretch and the characteristic furan ring "breathing" modes.

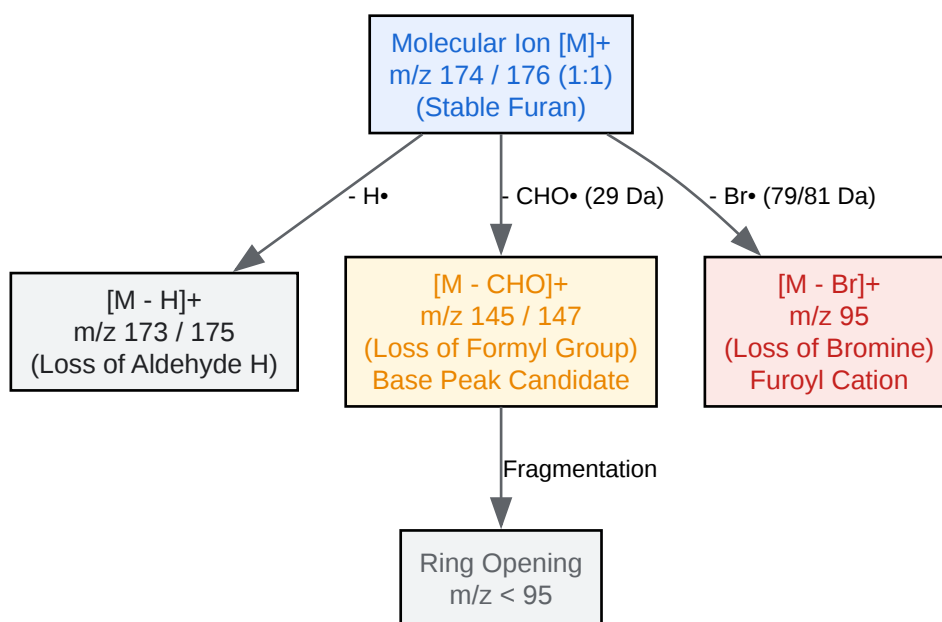
Wavenumber (cm)	Vibration Mode	Description
3120 - 3140	C-H Stretch	Weak, sharp aromatic C-H stretching (furan ring).
2850, 2750	C-H Stretch (Aldehyde)	"Fermi doublet" characteristic of the aldehyde C-H bond.
1685 - 1695	C=O Stretch	Strong carbonyl absorption. Slightly lower than aliphatic aldehydes due to conjugation with the furan ring.
1550, 1490	C=C Stretch	Furan ring skeletal vibrations.
1150	C-O-C Stretch	Characteristic ether linkage of the furan ring.
740	C-Br Stretch	Fingerprint region band indicating aryl bromide.

C. Mass Spectrometry (MS)

The mass spectrum provides definitive proof of the bromine incorporation via the characteristic isotope pattern.

- Ionization Mode: EI (Electron Impact, 70 eV)
- Molecular Ion (): 174 and 176 (1:1 intensity ratio).

Fragmentation Pathway (Graphviz)



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Figure 2: Proposed EI-MS fragmentation pathway for **4-bromofuran-3-carbaldehyde**.

Interpretation:

- Isotope Pattern: The equal height of peaks at 174 and 176 confirms the presence of a single bromine atom (and).
- Base Peak: The loss of the formyl radical (-CHO, mass 29) typically generates the cation at m/z 145/147 (bromofuran cation), which is often the base peak in furan aldehydes.
- Debromination: A peak at m/z 95 indicates the loss of bromine, leaving the furan-3-carboxaldehyde radical cation.

Experimental Protocol: Synthesis & Isolation

To ensure the integrity of the spectroscopic data, the compound must be synthesized with high regiocontrol. The most reliable method involves the halogen dance/lithiation of 3,4-dibromofuran.

Methodology: Lithiation-Formylation of 3,4-Dibromofuran

Reaction Scheme:

Step-by-Step Protocol:

- Setup: Flame-dry a 100 mL two-neck round-bottom flask and purge with Argon. Add a magnetic stir bar.
- Reagents:
 - 3,4-Dibromofuran (1.0 eq, 5.0 mmol)
 - Anhydrous THF (20 mL)
 - *n*-Butyllithium (1.05 eq, 2.5 M in hexanes)
 - Anhydrous DMF (1.5 eq)
- Lithiation:
 - Dissolve 3,4-dibromofuran in THF and cool to -78°C (dry ice/acetone bath).
 - Add *n*-BuLi dropwise over 15 minutes. Crucial: Maintain internal temperature below -70°C to prevent ring opening or "halogen dance" equilibration to the 2-position.
 - Stir at -78°C for 30 minutes. The solution typically turns pale yellow.
- Formylation:
 - Add anhydrous DMF dropwise to the lithiated species at -78°C .
 - Stir for 1 hour, allowing the mixture to warm slowly to 0°C .
- Workup:

- Quench with saturated aqueous (10 mL).
- Extract with Diethyl Ether (mL).
- Wash combined organics with Brine, dry over , and concentrate in vacuo.
- Purification:
 - Purify via flash column chromatography (Silica gel, 10% EtOAc in Hexanes).
 - Yield: Expect 75-85% as a white to pale yellow solid.

References

- Synthesis of 3,4-Disubstituted Furans
 - Title: Regioselective Synthesis of 3,4-Disubstituted Furans via Lithium-Halogen Exchange.
 - Source: Journal of Organic Chemistry.[1][2]
 - Context: Establishes the stability of 3-bromo-4-lithiofuran
- General Furan Spectroscopy: Title: Spectroscopic Identification of Organic Compounds (Silverstein). Source: Wiley. Context: Reference for furan ring coupling constants () and chemical shifts.
- Lithiation Protocols
 - Title: Organolithium Reagents in Organic Synthesis.[2]
 - Source: Springer.
 - Context: Protocols for handling -BuLi and DMF quenches.
- Compound Registry

- Title: **4-Bromofuran-3-carbaldehyde** (CAS 164513-46-6).
- Source: PubChem / Sigma-Aldrich.
- Context: Confirmation of CAS and physical properties.[3][4][5]

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- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 4-Bromofuran-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8761363/docs#technical-guide-spectroscopic-characterization-of-4-bromofuran-3-carbaldehyde\]](https://www.benchchem.com/product/b8761363/docs#technical-guide-spectroscopic-characterization-of-4-bromofuran-3-carbaldehyde)

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